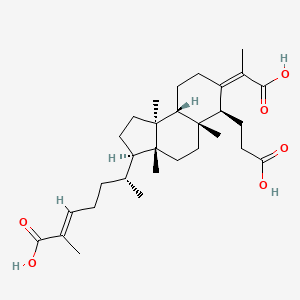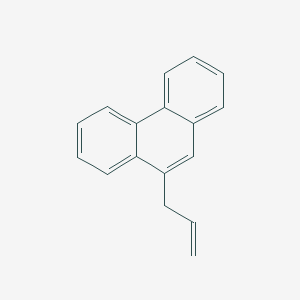
9-(Prop-2-en-1-yl)phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Allylphenanthrene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It consists of a phenanthrene core with an allyl group attached at the 9th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Allylphenanthrene typically involves the reaction of 9-bromophenanthrene with allyltributylstannane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually argon, and heated to around 110°C for a couple of hours to ensure full conversion .
Industrial Production Methods: While specific industrial production methods for 9-Allylphenanthrene are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield.
Types of Reactions:
Oxidation: 9-Allylphenanthrene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction of 9-Allylphenanthrene can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced phenanthrene derivatives.
Substitution: Electrophilic substitution reactions, such as bromination and nitration, can occur at the phenanthrene core, particularly at the 9 and 10 positions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Phenanthrenequinone, diphenic acid.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene, 9-Nitrophenanthrene.
Aplicaciones Científicas De Investigación
9-Allylphenanthrene has found applications in various fields of scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Mecanismo De Acción
The mechanism of action of 9-Allylphenanthrene and its derivatives involves interactions with various molecular targets and pathways. For instance, its cytotoxic effects on cancer cells are believed to be mediated through the induction of oxidative stress and disruption of cellular redox balance . Additionally, its structural properties allow it to intercalate into DNA, potentially leading to the inhibition of DNA replication and transcription.
Comparación Con Compuestos Similares
9-Aminophenanthrene: Known for its use in drug development and biological studies.
9-Cyanophenanthrene: Investigated for its photophysical properties and applications in organic electronics.
Phenanthroindolizidines: A class of compounds with significant biological activities, including anticancer properties.
Uniqueness of 9-Allylphenanthrene: 9-Allylphenanthrene stands out due to its unique allyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C17H14 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
9-prop-2-enylphenanthrene |
InChI |
InChI=1S/C17H14/c1-2-7-13-12-14-8-3-4-9-16(14)17-11-6-5-10-15(13)17/h2-6,8-12H,1,7H2 |
Clave InChI |
NSULJRWSLUDPNR-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=CC2=CC=CC=C2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


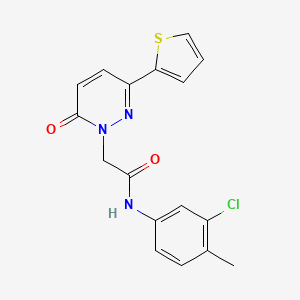
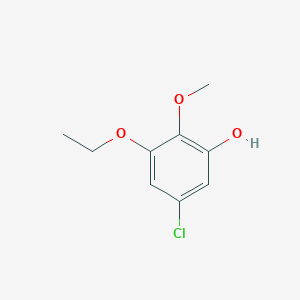
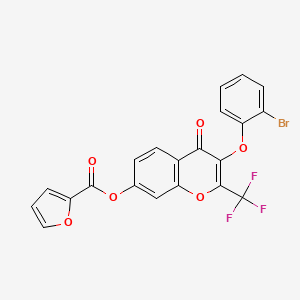
![N-(2-tert-butyl-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide](/img/structure/B14870431.png)
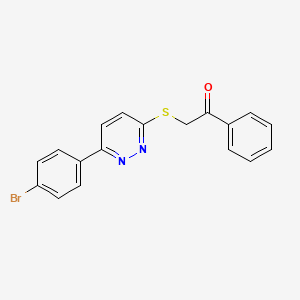

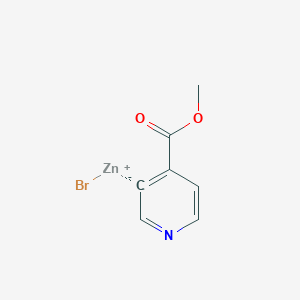
![2-Methyl-2-azaspiro[4.5]decan-6-one hydrochloride](/img/structure/B14870450.png)
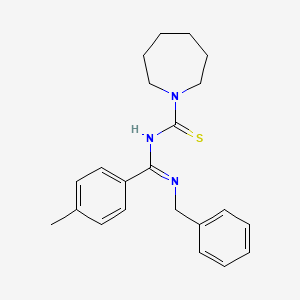
![3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14870453.png)
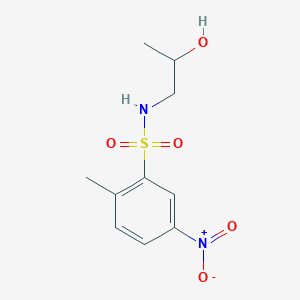
![8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B14870461.png)
